

An In-depth Technical Guide to 1-Benzylxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzylxy-2-methyl-3-nitrobenzene

Cat. No.: B1267161

[Get Quote](#)

CAS Number: 20876-37-3

This technical guide provides a comprehensive overview of **1-Benzylxy-2-methyl-3-nitrobenzene**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, adhering to stringent data presentation and visualization standards.

Chemical Properties and Identification

1-Benzylxy-2-methyl-3-nitrobenzene is a substituted nitrobenzene derivative. Its chemical structure and properties are summarized below.

Identifier	Value
IUPAC Name	1-(Benzylxy)-2-methyl-3-nitrobenzene
CAS Number	20876-37-3
Molecular Formula	C ₁₄ H ₁₃ NO ₃ [1]
Molecular Weight	243.26 g/mol [1]
Synonyms	Benzyl 3-nitro-o-tolyl ether, 2-Benzylxy-6-nitrotoluene [1] [2]
InChI Key	PBSZHNXXFIYDBU-UHFFFAOYSA-N [2]
SMILES	Cc1c(OCC2CCCC2)cccc1--INVALID-LINK--=O [2]

Physicochemical and Spectral Data

The following tables provide key physicochemical and spectral data for **1-Benzylxy-2-methyl-3-nitrobenzene**.

Physicochemical Properties

Property	Value	Source
Melting Point	60-63 °C (lit.)	[2]
Appearance	Yellow powdered solid	[3]
Storage Temperature	Room Temperature	[2]

Spectral Data

Spectrum Type	Data
Mass Spectrum (Cl, m/z)	244 [M+1] ⁺ [3]
¹ H-NMR (CDCl ₃ , δ ppm)	2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H) [3]

Synthesis of 1-Benzylxy-2-methyl-3-nitrobenzene

A general and efficient method for the synthesis of **1-Benzylxy-2-methyl-3-nitrobenzene** is through the Williamson ether synthesis.

Experimental Protocol

Reaction: 2-methyl-3-nitrophenol is reacted with benzyl bromide in the presence of a base.

Materials:

- 2-methyl-3-nitrophenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- N,N-dimethylformamide (DMF)
- Toluene
- Water
- Saturated aqueous sodium chloride
- Anhydrous magnesium sulfate

Procedure:

- To a reaction vessel containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.[3]
- Under an inert atmosphere (e.g., argon), slowly add 23.8 mL (200 mmol) of benzyl bromide to the reaction mixture.[3]
- Stir the reaction at room temperature for 3 hours.[3]
- Upon completion, pour the reaction solution into 1000 mL of water.[3]

- Extract the aqueous mixture with 800 mL of toluene, and repeat the extraction with an additional 500 mL of toluene.[3]
- Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.[3]
- Dry the organic phase over anhydrous magnesium sulfate.[3]
- Concentrate the organic phase under reduced pressure to yield the product.[3]

Yield: Quantitative yield of 49.3 g of yellow powdered **1-benzyloxy-2-methyl-3-nitrobenzene** is reported.[3]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Synthesis of **1-Benzyloxy-2-methyl-3-nitrobenzene**.

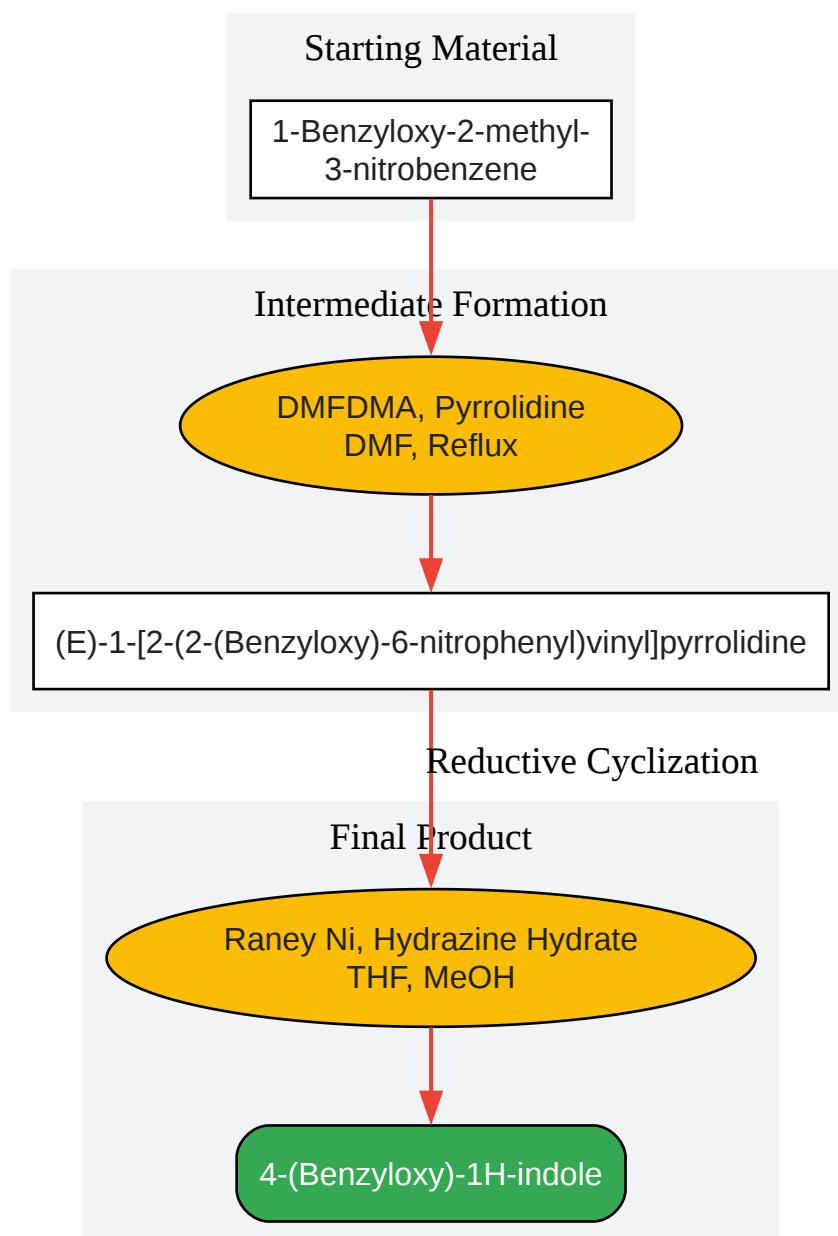
Applications in Organic Synthesis

1-Benzyloxy-2-methyl-3-nitrobenzene is a valuable intermediate for the synthesis of more complex heterocyclic molecules, such as indoles. It is cited as a precursor for the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole.[2][3]

Synthesis of **4-(Benzyloxy)-1H-indole**

The synthesis of 4-(benzyloxy)-1H-indole can be achieved from a structurally similar starting material, 6-benzyloxy-2-nitrotoluene, via a two-step process involving the formation of a β -pyrrolidinostyrene intermediate followed by reductive cyclization. A similar pathway is proposed for the conversion of **1-benzyloxy-2-methyl-3-nitrobenzene**.

Step 1: Synthesis of (E)-1-[2-(2-(Benzyloxy)-6-nitrophenyl)vinyl]pyrrolidine


- Dissolve **1-benzyloxy-2-methyl-3-nitrobenzene** in DMF.
- Add N,N-dimethylformamide dimethyl acetal and pyrrolidine.
- Heat the solution at reflux under a nitrogen atmosphere.
- After cooling, remove volatile components under reduced pressure.
- The resulting residue is purified by recrystallization.

Step 2: Reductive Cyclization to 4-(BenzylOxy)-1H-indole

- Dissolve the (E)-1-[2-(2-(BenzylOxy)-6-nitrophenyl)vinyl]pyrrolidine intermediate in a mixture of THF and methanol.
- Add Raney nickel catalyst.
- Introduce hydrazine hydrate to initiate the reduction and cyclization.
- Maintain the reaction temperature between 45-50°C.
- After the reaction is complete, filter the catalyst and evaporate the solvents.
- The crude product is purified by column chromatography on silica gel.

This protocol is adapted from the synthesis of 4-benzylOxyindole from 6-benzylOxy-2-nitrotoluene as described in Organic Syntheses.[\[4\]](#)

Synthetic Pathway to 4-(BenzylOxy)-1H-indole

[Click to download full resolution via product page](#)

Proposed synthesis of 4-(Benzylxy)-1H-indole.

Biological and Toxicological Context

While no specific biological activity has been reported for **1-benzylxy-2-methyl-3-nitrobenzene**, its structural motifs—the nitroaromatic and benzylxy groups—are present in various biologically active molecules.

Potential for Cytochrome P450 Interaction

Nitroaromatic compounds can undergo metabolic reduction by enzymes such as cytochrome P450 reductases. This process can lead to the formation of reactive intermediates. The reduction of a nitro group to an amino group proceeds through nitroso and hydroxylamine intermediates. These intermediates can potentially interact with and inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs.

Hypothetical CYP450 Inhibition Pathway

[Click to download full resolution via product page](#)

General pathway of nitroaromatic metabolism and potential CYP450 inhibition.

Safety and Handling

As with all nitroaromatic compounds, **1-benzyloxy-2-methyl-3-nitrobenzene** should be handled with appropriate personal protective equipment, including eye shields and gloves. It is classified as a combustible solid.[2]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. The biological activities and pathways described are based on general knowledge of related compounds and are not specific experimental results for **1-Benzyloxy-2-methyl-3-nitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Benzyl)-2-nitrobenzene|High-Quality Research Chemical [benchchem.com]
- 2. 1-Benzyl-2-methyl-3-nitrobenzene 98 20876-37-3 [sigmaaldrich.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyl-2-methyl-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267161#1-benzyl-2-methyl-3-nitrobenzene-cas-number-20876-37-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com